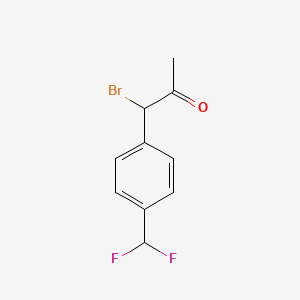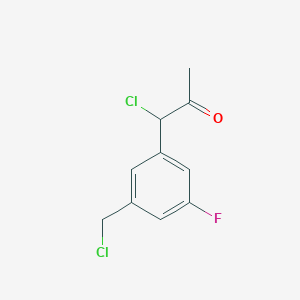
1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chloromethyl and fluorophenyl group attached to a propan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction temperature is maintained at a moderate level to ensure selective chlorination.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods focus on maintaining precise control over temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Analyse Chemischer Reaktionen
1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols and alkanes.
Condensation Reactions: The compound can undergo aldol condensation with aldehydes or ketones to form β-hydroxy ketones or α,β-unsaturated ketones.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one can be compared with similar compounds such as:
- 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one
- 1-Chloro-1-(3-(chloromethyl)-5-nitrophenyl)propan-2-one
- Phenylacetone
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H9Cl2FO |
|---|---|
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
1-chloro-1-[3-(chloromethyl)-5-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c1-6(14)10(12)8-2-7(5-11)3-9(13)4-8/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
IYTFIODCTVQAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)CCl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


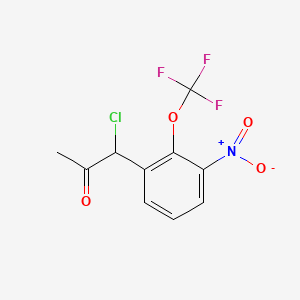
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)


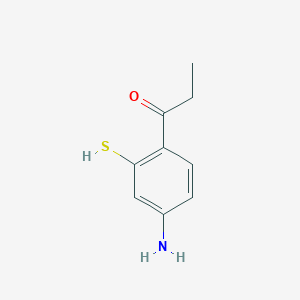
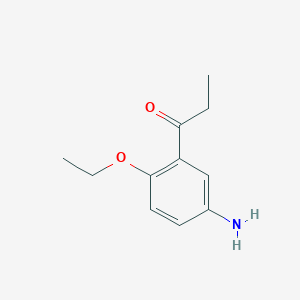
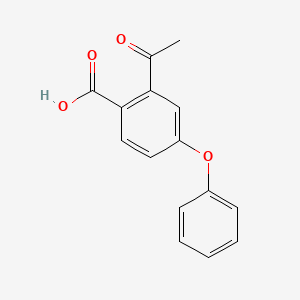
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
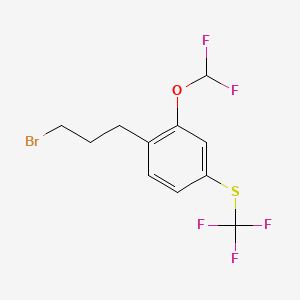
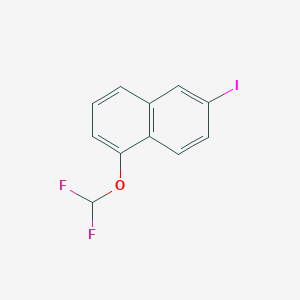
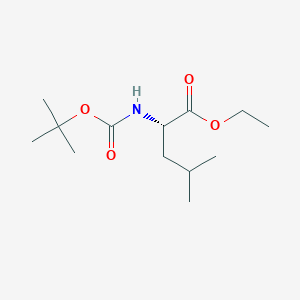
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
